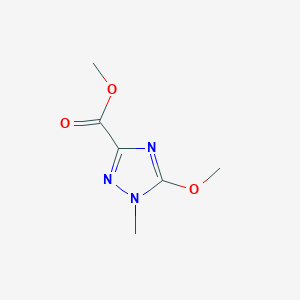
8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
Vue d'ensemble
Description
8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (8-AQHCl) is an important organic compound that is widely used in scientific research. It has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 8-AQHCl is a white, crystalline solid that is soluble in water and other polar solvents. Its structure consists of a quinoline ring with an amino group attached to the 8-position of the ring. The hydrochloride salt of 8-AQHCl is used in several laboratory experiments due to its high solubility in aqueous solutions.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant area of application for 8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is in the synthesis of novel compounds and their subsequent characterization. For instance, innovative methodologies for synthesizing 3,4-dihydroquinolin-2(1H)-one derivatives have been developed, highlighting the compound's utility in creating CYP11B2 inhibitors through redox-neutral strategies (Yang et al., 2020). Additionally, the synthesis of tetracyclic dihydroquinazolines from hydrochloride salts of similar compounds underlines the versatility of this chemical framework in generating structurally diverse molecules (Marinho & Proença, 2016).
Pharmaceutical Research
Research into the pharmaceutical applications of 8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride derivatives includes the exploration of their potential as dopamine uptake inhibitors or dopaminomimetic agents. Studies have indicated the importance of specific substituents on the isoquinoline skeleton for antidepressant activity, with certain derivatives showing significant effects (Zára-Kaczián et al., 1986).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of 8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride derivatives has been extensively investigated. For example, the synthesis of quinolone derivatives and their evaluation for antimicrobial activities showcases the compound's utility in generating bioactive molecules (Dixit et al., 2010). Furthermore, studies on the synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives for their inhibitory action on dopamine uptake and dopaminomimetic properties elucidate the compound's significance in neuromodulation and potential therapeutic applications (Zára-Kaczián et al., 1986).
Antiparasitic Activities
The evaluation of 8-Aminoquinolines, including derivatives of 8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, for their antiparasitic activities and toxicological profiles has provided valuable insights into the development of safer and more effective antiparasitic agents. Studies demonstrate the efficacy of these compounds against a variety of parasites, with specific enantiomers showing reduced toxicity and enhanced activity (Nanayakkara et al., 2008).
Propriétés
IUPAC Name |
8-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBPHGVVSYIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)


